molecular formula C7H4BrFO3 B6239038 3-bromo-2-fluoro-4-hydroxybenzoic acid CAS No. 1781514-77-9

3-bromo-2-fluoro-4-hydroxybenzoic acid

Cat. No. B6239038
CAS RN: 1781514-77-9
M. Wt: 235
InChI Key:
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Description

3-Bromo-2-fluoro-4-hydroxybenzoic acid (3-BFHBA) is a carboxylic acid that has a variety of applications in the field of science. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is an important building block in the synthesis of heterocycles and a versatile reagent in organic synthesis. 3-BFHBA has a wide variety of biological activities, including antibacterial, antifungal, and anti-inflammatory activities. It has also been used in the synthesis of a variety of drugs, including some anti-cancer drugs.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-4-hydroxybenzoic acid is not fully understood. However, it is believed that this compound may interact with enzymes, proteins, and other molecules in the body to produce its biological effects. It is also believed that this compound may interact with DNA and other nucleic acids to produce its anti-cancer effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been found to have antibacterial, antifungal, and anti-inflammatory activities. It has also been found to have anti-cancer effects, which may be due to its ability to interact with DNA and other nucleic acids. Additionally, this compound has been found to have antioxidant and anti-apoptotic activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-2-fluoro-4-hydroxybenzoic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a versatile reagent and can be used in a variety of synthetic reactions. One of the limitations of using this compound in laboratory experiments is that it is not always easy to obtain in large quantities. Additionally, it is not always easy to purify this compound, which can lead to impurities in the final product.

Future Directions

There are a variety of potential future directions for the use of 3-bromo-2-fluoro-4-hydroxybenzoic acid. One potential future direction is the development of new synthesis methods for the production of this compound. Additionally, this compound could be used in the development of new drugs and agrochemicals. Furthermore, this compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the development of new biological assays and analytical techniques.

Synthesis Methods

3-bromo-2-fluoro-4-hydroxybenzoic acid can be synthesized via a variety of methods. One of the most common methods for synthesizing this compound is the reaction of bromoacetate with fluorobenzene in the presence of a base. This reaction yields this compound in high yields. Another method for synthesizing this compound is the reaction of bromoacetyl chloride with fluorobenzene in the presence of a base. This reaction yields this compound in high yields. Additionally, this compound can be synthesized via the reaction of bromoacetic acid with fluorobenzene in the presence of a base.

Scientific Research Applications

3-bromo-2-fluoro-4-hydroxybenzoic acid is used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds. It has also been used in the synthesis of a variety of drugs, including some anti-cancer drugs. Additionally, this compound has been used as a reagent in organic synthesis. It has also been used in the synthesis of agrochemicals and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-fluoro-4-hydroxybenzoic acid involves the bromination of 2-fluoro-4-hydroxybenzoic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "2-fluoro-4-hydroxybenzoic acid", "bromine", "acetic acid", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-hydroxybenzoic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into water and filter the resulting solid.", "Step 5: Wash the solid with water and dry it.", "Step 6: Dissolve the solid in sulfuric acid and heat the solution to 80°C for 2 hours.", "Step 7: Pour the reaction mixture into water and filter the resulting solid.", "Step 8: Wash the solid with water and dry it to obtain 3-bromo-2-fluoro-4-hydroxybenzoic acid." ] }

CAS RN

1781514-77-9

Molecular Formula

C7H4BrFO3

Molecular Weight

235

Purity

95

Origin of Product

United States

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